molecular formula C20H18FN3O3 B5860741 N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5860741
M. Wt: 367.4 g/mol
InChI Key: LMERITOPMYVJSI-UHFFFAOYSA-N
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Description

N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it is believed to interact with specific biological molecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the fluorescence of the compound, which can be used to detect the presence of these molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are not well understood. However, studies have shown that this compound has low toxicity and does not cause significant harm to cells or tissues.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its ability to detect biological molecules with high sensitivity and specificity. This compound is also relatively easy to synthesize and has low toxicity, making it suitable for use in lab experiments. However, one of the limitations of this compound is its short half-life, which can make it challenging to use in long-term experiments.

Future Directions

There are several future directions for the research on N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One of the significant areas of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for this compound, such as its use in drug discovery or medical diagnosis. Additionally, further studies are needed to understand the mechanism of action of this compound fully.

Synthesis Methods

The synthesis of N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a multistep process. The starting material for the synthesis is 4-methoxybenzohydrazide, which is reacted with ethyl chloroformate to form the intermediate ethyl 4-methoxybenzohydrazide-2-carboxylate. This intermediate is then reacted with 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine to form the compound 2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. Finally, this compound is reacted with allyl bromide to form N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Scientific Research Applications

N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for detecting biological molecules. This compound has been studied for its ability to bind to proteins and nucleic acids, which makes it useful in the detection of these molecules in biological samples.

properties

IUPAC Name

2-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-3-12-24(20(25)16-6-4-5-7-17(16)21)13-18-22-19(23-27-18)14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMERITOPMYVJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzamide

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